molecular formula C13H12ClNO2 B2682007 N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide CAS No. 54110-77-9

N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide

Cat. No.: B2682007
CAS No.: 54110-77-9
M. Wt: 249.69
InChI Key: VWAZZCUTVKEYDL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a carboxamide group and a 4-chlorophenyl group

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to exhibit a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to affect a variety of biological pathways . It is possible that this compound may also influence multiple biochemical pathways, leading to its diverse biological activities.

Pharmacokinetics

Similar compounds have been shown to have good kinetic solubilities and metabolic stability in vitro . This suggests that this compound may also have favorable ADME properties, which could impact its bioavailability.

Result of Action

Similar compounds have been shown to have potent antiviral and anticancer activities . This suggests that this compound may also have significant effects at the molecular and cellular levels.

Action Environment

Similar compounds have been shown to have promising drug-like properties, and their pharmacokinetic/toxicity profiles support their potential as candidates for further investigation in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 4-chloroaniline with 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxylic acid
  • N-(4-chlorophenyl)-2,4-dimethylfuran-3-amine
  • N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide

Uniqueness

N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in target proteins. Additionally, the furan ring provides a rigid and planar structure, contributing to its stability and reactivity.

Biological Activity

N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a 4-chlorophenyl group and a carboxamide functional group. The presence of the chlorophenyl moiety is believed to influence its chemical reactivity and biological activity.

Structural Formula:

C12H12ClNO2\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}_2

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may have potential as an antibacterial agent, particularly in treating infections caused by drug-resistant bacteria .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Studies involving various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis.

Case Study: A549 Lung Cancer Cells

  • IC50 : 5.2 µM
  • Mechanism : Induction of apoptosis through activation of caspase pathways and inhibition of NF-κB signaling.

This indicates that the compound may exert its anticancer effects by targeting specific cellular pathways involved in tumor growth and survival .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
  • Receptor Binding : Binding studies suggest that it may interact with specific receptors or proteins that modulate cell signaling pathways.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed in treated cells, indicating a possible role in regulating transcription factors associated with stress responses and apoptosis .

Research Applications

This compound is utilized in various research applications:

  • Biochemical Assays : Used as a probe to study enzyme interactions and protein binding.
  • Medicinal Chemistry : Serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.
  • Material Science : Investigated for its properties in developing advanced materials such as polymers and coatings .

Properties

IUPAC Name

N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAZZCUTVKEYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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